1-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one
Description
Contextualization within Pyrazole (B372694) Chemistry and Heterocyclic Scaffolds
The study of 1-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one is deeply rooted in the extensive history and established significance of pyrazole chemistry. Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, a scaffold that imparts a unique combination of chemical properties and reactivity. wikipedia.orgnih.gov
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.org Knorr also reported the first synthesis of a pyrazole derivative, a pyrazolone, through the condensation of ethyl acetoacetate and phenylhydrazine in the same year. globalresearchonline.netnih.gov Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole compound. globalresearchonline.net
One of the most classical and versatile methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of β-diketones with hydrazines. wikipedia.orgmdpi.com This method and others, such as the reaction of α,β-unsaturated aldehydes and ketones with hydrazine (B178648), have become fundamental strategies in organic synthesis. wikipedia.orgpharmaguideline.com
| Year | Chemist(s) | Key Contribution |
| 1883 | Ludwig Knorr | Coined the term "pyrazole" and synthesized the first pyrazolone derivative. wikipedia.orgglobalresearchonline.net |
| 1889 | Eduard Buchner | Achieved the first synthesis of the parent pyrazole ring. globalresearchonline.net |
| 1898 | Hans von Pechmann | Developed a method to synthesize pyrazole from acetylene and diazomethane. wikipedia.org |
The reactivity of the pyrazole ring is characterized by its aromatic nature. Electrophilic substitution reactions typically occur at the C4 position, as the electron-donating effects of the nitrogen atoms increase the electron density at this carbon. nih.govpharmaguideline.com The nitrogen atoms themselves exhibit different properties; one is pyrrole-like (proton donor) and the other is pyridine-like (proton acceptor), allowing for various reactions, including N-alkylation. pharmaguideline.commdpi.com
The introduction of specific substituents onto the pyrazole core is a key strategy for modulating its chemical properties and creating valuable synthetic intermediates. Halogenated pyrazoles, particularly iodo-pyrazoles, are of significant interest due to their utility in cross-coupling reactions. The carbon-iodine bond is relatively weak, making iodinated heterocycles excellent substrates for palladium-catalyzed reactions like the Sonogashira, Suzuki, and Heck couplings. arkat-usa.orgresearchgate.net These reactions allow for the facile introduction of a wide range of carbon-based substituents, dramatically increasing molecular complexity. For instance, substituted 3-iodo-1H-pyrazole derivatives have been successfully used in Sonogashira cross-coupling reactions with phenylacetylene, demonstrating their value as versatile building blocks. arkat-usa.orgresearchgate.net The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine serves as a testament to the industrial relevance of iodo-pyrazoles, as it is a key intermediate in the synthesis of the pharmaceutical agent Crizotinib. researchgate.net
Methyl groups, while seemingly simple, also play a crucial role. They can influence the electronic properties of the pyrazole ring through inductive effects and modify the steric environment around reactive sites. This can affect the regioselectivity of subsequent reactions and the conformational preferences of the molecule. The presence of both iodo and methyl groups, as seen in the target compound's scaffold, offers a combination of a reactive handle (iodo) for diversification and a modulating group (methyl).
The ketone functionality, characterized by a carbonyl group (C=O) bonded to two other carbon atoms, is one of the most important functional groups in organic chemistry. reagent.co.uk When appended to a heterocyclic scaffold, a ketone group imparts a wealth of synthetic possibilities. The carbonyl carbon is electrophilic, making it a target for nucleophilic attack, while the adjacent α-carbons are acidic and can be deprotonated to form enolates.
This dual reactivity allows ketone-containing heterocycles to participate in a vast array of chemical transformations, including:
Condensation reactions: Such as aldol (B89426) and Claisen-Schmidt reactions, to form larger, more complex molecules. mdpi.com
Reductions: To form secondary alcohols, introducing a new stereocenter.
Reductive aminations: To form amines.
Wittig reactions: To form alkenes.
The reactivity of aldehydes and ketones is fundamental to many multicomponent reactions used to build complex heterocyclic systems. researchgate.net Furthermore, the carbonyl group provides a strong, characteristic signal in spectroscopic analysis (e.g., IR and ¹³C NMR), aiding in characterization. mdpi.com The presence of the propan-2-one side chain in this compound thus transforms the substituted pyrazole into a multifunctional building block, primed for further synthetic elaboration.
Rationale for Investigating Novel Pyrazole-Ketone Hybrid Structures
The deliberate design and synthesis of hybrid molecules, which combine two or more distinct chemical motifs, is a powerful strategy in modern chemical research. The investigation of novel pyrazole-ketone structures like this compound is driven by their potential as advanced synthetic intermediates and as a means to explore new areas of chemical space.
Molecules that possess multiple, orthogonally reactive functional groups are highly prized in organic synthesis. This compound is an excellent example of such a versatile intermediate.
Potential Reaction Sites in this compound:
| Functional Group | Potential Reactions |
| 4-Iodo Group | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck), metal-halogen exchange. arkat-usa.orgresearchgate.net |
| Propan-2-one Group | Nucleophilic addition to the carbonyl, enolate formation and subsequent alkylation/acylation, condensation reactions. |
| Pyrazole N-H (if unprotected) | Alkylation, acylation, protection/deprotection. |
This multifunctionality allows for a stepwise and controlled approach to the synthesis of highly complex molecules. For example, the iodo group could be used to attach a large aromatic fragment via a Suzuki coupling, followed by a modification of the ketone side chain to build a different part of a target molecule. This versatility makes such compounds valuable precursors for creating libraries of diverse pyrazole derivatives for various research applications. nih.gov Indeed, other pyrazole-ketone hybrids have been identified as promising ligands for coordination chemistry and catalysis. mdpi.comresearchgate.net
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of biological target. mdpi.commdpi.com Consequently, there is a continuous and significant effort to synthesize novel pyrazole derivatives to explore new regions of chemical space. mdpi.comias.ac.in
By combining the specific substitution pattern of 4-iodo-3-methyl-pyrazole with a ketone-containing side chain at the N1 position, a unique molecular architecture is created. This specific arrangement of atoms and functional groups may give rise to novel physical, chemical, or biological properties not observed in simpler pyrazole analogs. The synthesis and characterization of compounds like this compound are essential steps in mapping the vast chemical landscape of heterocyclic compounds and uncovering new structures with potential applications in materials science, agrochemicals, and pharmaceuticals. mdpi.commdpi.com
Properties
IUPAC Name |
1-(4-iodo-3-methylpyrazol-1-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(11)3-10-4-7(8)6(2)9-10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGRSWGNDUQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Iodo 3 Methyl 1h Pyrazol 1 Yl Propan 2 One
Precursor Synthesis and Advanced Functional Group Introduction Strategies
The assembly of the target compound necessitates a systematic approach, beginning with the synthesis of the core heterocyclic structure, 4-iodo-3-methyl-1H-pyrazole, and its derivatives. This is followed by the strategic attachment of the propan-2-one side chain.
Synthesis of the 4-Iodo-3-methyl-1H-pyrazole Core and its Derivatives
The formation of the 4-iodo-3-methyl-1H-pyrazole core is a critical phase in the synthesis. Methodologies for constructing this intermediate can be broadly categorized into two approaches: building the pyrazole (B372694) ring with the iodo group already positioned or introducing the iodine atom onto a pre-formed 3-methyl-1H-pyrazole ring.
A modern and efficient method for the synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. This approach constructs the pyrazole ring and introduces the iodine atom at the C4 position in a single, regioselective step. The general mechanism involves the reaction of an α,β-alkynic hydrazone with molecular iodine. The iodine acts as an electrophile, initiating an intramolecular cyclization to form the pyrazole ring.
The starting α,β-alkynic hydrazones can be readily prepared from the condensation of corresponding α,β-alkynic aldehydes or ketones with hydrazine (B178648) derivatives. For the synthesis of the 3-methyl-substituted pyrazole core, an α,β-alkynic hydrazone with a methyl group at the appropriate position would be required. The subsequent treatment with molecular iodine, often in the presence of a mild base, leads to the formation of the 4-iodopyrazole (B32481) derivative in good yields. This method is valued for its directness and high regioselectivity.
An alternative and more traditional strategy involves the direct halogenation of a pre-synthesized 3-methyl-1H-pyrazole. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. Various iodinating agents can be employed for this transformation.
Common methods for the iodination of pyrazoles include the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent, such as nitric acid or hydrogen peroxide, generates a more electrophilic iodine species in situ, facilitating the substitution reaction. researchgate.net Another effective system for iodination is the use of N-iodosuccinimide (NIS), which is a mild and selective source of electrophilic iodine. The reaction conditions for these halogenations are typically mild and afford the desired 4-iodo-3-methyl-1H-pyrazole in good yields. The choice of iodinating agent and reaction conditions can be optimized to maximize the yield and minimize the formation of byproducts.
| Reagent System | Description |
| I₂ / Oxidizing Agent | Molecular iodine in combination with an oxidizing agent like H₂O₂ generates a potent electrophilic iodine species for substitution at the C4 position. researchgate.net |
| N-Iodosuccinimide (NIS) | A mild and selective electrophilic iodinating agent that can efficiently introduce iodine at the C4 position of the pyrazole ring. |
Introduction of the Propan-2-one Moiety via N-Alkylation or Related Strategies
Once the 4-iodo-3-methyl-1H-pyrazole core has been synthesized, the final step is the introduction of the propan-2-one group at one of the nitrogen atoms of the pyrazole ring. This is typically achieved through N-alkylation.
The most direct method for introducing the propan-2-one moiety is the N-alkylation of 4-iodo-3-methyl-1H-pyrazole with a suitable haloketone precursor, such as 1-chloro-2-propanone (chloroacetone) or 1-bromo-2-propanone. In this reaction, the pyrazole nitrogen acts as a nucleophile, displacing the halide from the α-haloketone.
The reaction is typically carried out in the presence of a base, which deprotonates the pyrazole NH, increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (B128534) (Et₃N). The choice of solvent is also crucial and is often a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724), or acetone. The reaction of the pyrazole with the haloketone precursor under these conditions leads to the formation of 1-(4-iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one. It is important to note that with unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated isomers can be formed. However, steric and electronic factors often favor the formation of one regioisomer over the other.
| Alkylating Agent | Base | Solvent |
| 1-Chloro-2-propanone | K₂CO₃, NaH | DMF, Acetonitrile |
| 1-Bromo-2-propanone | Et₃N | Acetone |
While less direct for this specific target, one-pot methodologies for the synthesis of N-substituted pyrazoles are an area of active research and offer potential for more streamlined syntheses. chemistryviews.org These methods often involve the condensation of a β-dicarbonyl compound, a hydrazine, and an aldehyde or ketone in a single reaction vessel. In principle, a carefully designed one-pot reaction could potentially assemble the entire this compound molecule from simpler starting materials, though this would require significant methodological development.
Key Synthetic Routes and Optimized Reaction Conditions
The construction of this compound can be approached through several key synthetic routes. These methods focus on achieving high regioselectivity and yield.
Direct N-Alkylation Approaches Utilizing Advanced Catalytic Systems
A primary route to the title compound involves the direct N-alkylation of 4-iodo-3-methyl-1H-pyrazole with a suitable three-carbon building block, such as chloro- or bromoacetone. The regioselectivity of this reaction is a critical aspect, as unsymmetrical pyrazoles can lead to two possible N-alkylated isomers.
While palladium-catalyzed N-arylation is a powerful tool for forming C-N bonds with aryl halides, its direct application for N-alkylation with alkyl halides is less common. However, palladium catalysis is relevant in the broader context of pyrazole functionalization. For instance, palladium-catalyzed tandem alkylation/direct arylation sequences have been developed to synthesize annulated pyrazoles. scholaris.ca This involves an initial alkylation followed by an intramolecular C-H activation of the pyrazole ring. scholaris.ca Palladium-catalyzed N-allylic alkylation of pyrazoles has also been demonstrated, showcasing the utility of palladium in forming N-alkyl bonds with specific types of alkylating agents. researchgate.netnih.gov
The choice of base and solvent is crucial in controlling the regioselectivity of N-alkylation. In the case of unsymmetrical pyrazoles, the alkylation can occur at either of the two nitrogen atoms. Steric hindrance and the electronic nature of the substituents on the pyrazole ring play a significant role in determining the outcome. mdpi.comresearchgate.net
For the synthesis of N-alkyl pyrazoles, a variety of bases and solvents have been explored. For instance, the use of cesium carbonate (Cs2CO3) in a suitable solvent can facilitate the reaction. researchgate.net Solvent-free conditions using microwave irradiation with sodium hydrogen carbonate have also been reported as an effective method for N-alkylating pyrazoles, often leading to good yields and minimizing side reactions. researchgate.net The regioselectivity of N-alkylation is often governed by steric effects, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. mdpi.comresearchgate.net
Table 1: Effect of Bases and Solvents on N-Alkylation of Pyrazoles
| Base | Solvent | Temperature (°C) | Regioselectivity (N1:N2) | Yield (%) | Reference |
|---|---|---|---|---|---|
| K2CO3 | DMSO | Not specified | High N1 selectivity | >90 | researchgate.net |
| Cs2CO3 | Acetonitrile/DMF | 80 | High | Almost quantitative | researchgate.net |
| NaHCO3 | Solvent-free (MW) | Not specified | Good | Good | researchgate.net |
| Various | Various | Various | Mixture of regioisomers | Variable | mdpi.com |
Multi-component Reactions and Tandem Processes for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted pyrazoles by combining three or more reactants in a single step. nih.govbeilstein-journals.orgmdpi.com These reactions can be designed to directly assemble the desired this compound scaffold.
A plausible MCR approach could involve the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound (or its precursor), and an iodinating agent. For instance, a three-component reaction of a hydrazine, an aldehyde, and a 1,3-dicarbonyl compound can yield polyfunctional pyrazoles. organic-chemistry.org Tandem processes, where multiple reactions occur sequentially in one pot, are also valuable. A tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates has been used to synthesize 3,4,5-trisubstituted pyrazoles. nih.govacs.org
Alternative Synthetic Pathways for Iodinated Pyrazole Ketones
Alternative pathways to iodinated pyrazole ketones may involve the initial synthesis of a pyrazole with a functional group at the 4-position that can be subsequently converted to an iodo group. For example, electrophilic iodination of a pre-formed 3-methyl-1-(propan-2-one)-1H-pyrazole could be a viable route. Reagents like N-iodosuccinimide (NIS) or iodine with an oxidizing agent are commonly used for such transformations.
Another approach involves the synthesis of a 4-unsubstituted pyrazole followed by a hypervalent iodine-mediated electrophilic thio/selenocyanation, which could potentially be adapted for iodination. beilstein-journals.org Additionally, the synthesis could start from α,β-unsaturated aldehydes or ketones and hydrazines, which can undergo cyclization to form pyrazoles. acs.org A subsequent iodination and N-alkylation would then lead to the final product.
Mechanistic Considerations in Synthetic Pathways for Pyrazole Derivatives
The mechanism of N-alkylation of pyrazoles typically involves the deprotonation of the pyrazole N-H by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the alkylating agent in an SN2 reaction. The regioselectivity is influenced by the relative stability of the two possible pyrazolate anions and the steric accessibility of the nitrogen atoms. mdpi.comresearchgate.net
In acid-catalyzed N-alkylation, the mechanism can involve the formation of a carbocation intermediate from the alkylating agent, which is then trapped by the pyrazole. mdpi.com
For multi-component reactions, the mechanism can be complex, often involving a series of condensations, additions, and cyclizations. For example, the Knorr synthesis of pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov In tandem reactions, such as the cross-coupling/electrocyclization, the mechanism involves a palladium-catalyzed cross-coupling followed by a pericyclic electrocyclization. nih.gov
Role of Catalysts and Additives in Reaction Efficiency and Selectivity
Catalysts and additives play a pivotal role in the synthesis of pyrazole derivatives, influencing reaction rates, yields, and regioselectivity. In the Knorr synthesis of the pyrazole ring, both acid and base catalysis can be employed. Acid catalysts facilitate the condensation by protonating the carbonyl groups of the dicarbonyl compound, making them more susceptible to nucleophilic attack by hydrazine. jetir.org Conversely, base catalysts can deprotonate the hydrazine, increasing its nucleophilicity. The choice of catalyst can significantly impact the reaction conditions and outcomes.
For the N-alkylation step, the choice of base is crucial for achieving high yields and controlling regioselectivity. Common bases used for the deprotonation of the pyrazole NH include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile being commonly used.
In some instances, metal catalysts are employed to facilitate pyrazole synthesis. For example, ruthenium-catalyzed hydrogen transfer reactions have been used to prepare pyrazoles from 1,3-diols and hydrazines. acs.org Similarly, copper-catalyzed domino reactions have been reported for the synthesis of pyrazoles from acetylenes and diamines. nih.gov
The following table summarizes various catalysts and additives used in the synthesis of pyrazole derivatives and their effects:
| Catalyst/Additive | Reaction Step | Role | Typical Conditions | Reference(s) |
| TsOH | Knorr Synthesis | Acid catalyst | Ethanol, reflux | nih.gov |
| Ammonium Chloride | Knorr Synthesis | Green acid catalyst | Ethanol | jetir.org |
| K₂CO₃ | N-Alkylation | Base | DMF, 120 °C | nih.gov |
| MgBr₂ | N-Alkylation | Lewis acid catalyst | Dichloroethane, 80 °C | thieme-connect.com |
| Ru₃(CO)₁₂/Xantphos | Pyrazole formation from diols | Hydrogen transfer catalyst | tert-Amyl alcohol | acs.org |
| Cu(OTf)₂ | Pyrazole formation from chalcones | Catalyst | [BMIM-PF₆] | nih.gov |
| Iodine (I₂) | Cyclization | Halogenating agent enhancing cyclization | TsOH as additive | nih.gov |
Elucidation of Reaction Intermediates and Transition States
The mechanism of pyrazole formation, particularly the Knorr synthesis, has been the subject of detailed studies to understand the reaction pathway and the intermediates involved. The reaction between a 1,3-dicarbonyl compound and a hydrazine is not a simple one-step condensation. It proceeds through a series of intermediates.
Initially, the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound to form a carbinolamine intermediate. This is followed by dehydration to yield a hydrazone. Subsequently, an intramolecular cyclization occurs where the terminal nitrogen of the hydrazine attacks the remaining carbonyl group. This cyclization leads to the formation of a hydroxylpyrazolidine intermediate. rsc.org This intermediate is then dehydrated to form the final aromatic pyrazole ring.
In some cases, a di-addition intermediate, where two molecules of hydrazine react with the dicarbonyl compound, has also been observed. rsc.org The relative rates of these steps and the stability of the intermediates can be influenced by the reaction conditions, such as pH and the nature of the substituents on both the dicarbonyl compound and the hydrazine. rsc.org
Computational studies have been employed to investigate the transition states of these elementary steps. For the N-alkylation of pyrazoles, density functional theory (DFT) calculations have been used to compare the energy barriers for N1 versus N2 alkylation. These studies help in understanding the factors that control the regioselectivity of the reaction. wuxibiology.com The transition state for the alkylation involves the pyrazole anion attacking the alkylating agent in an Sₙ2 fashion. The geometry and energy of this transition state are influenced by steric and electronic factors of the substituents on the pyrazole ring.
Regioselectivity and Stereoselectivity in the Synthesis of Related Pyrazole Derivatives
Control over N1 vs. N2 Alkylation
For unsymmetrical pyrazoles, such as 4-iodo-3-methyl-1H-pyrazole, N-alkylation can lead to two possible regioisomers: the N1- and N2-alkylated products. The control of this regioselectivity is a significant challenge in pyrazole chemistry. The outcome of the alkylation is governed by a combination of steric and electronic effects of the substituents on the pyrazole ring, as well as the reaction conditions.
Generally, the N1 position is less sterically hindered, while the N2 position is often more electron-rich. In the case of 3-substituted pyrazoles, alkylation often favors the N1 isomer due to the steric hindrance posed by the substituent at the 3-position. Conversely, for 3,5-disubstituted pyrazoles, the regioselectivity is more complex and depends on the relative size of the two substituents.
Several strategies have been developed to achieve high regioselectivity in the N-alkylation of pyrazoles:
Steric Control: Employing bulky alkylating agents or pyrazoles with bulky substituents can direct the alkylation to the less hindered nitrogen atom. The use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve N1 selectivity. nih.gov
Catalyst Control: The use of specific catalysts can influence the regioselectivity. For instance, a magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has been developed. thieme-connect.com
Directed Metalation: Directed ortho-metalation strategies can be used to functionalize the pyrazole ring at a specific position prior to alkylation, thereby controlling the regiochemistry.
Enzymatic Alkylation: Engineered enzymes have been shown to achieve unprecedented regioselectivity (>99%) in the alkylation of pyrazoles. nih.gov
The following table provides examples of regioselective N-alkylation of pyrazoles:
| Pyrazole Substrate | Alkylating Agent | Conditions | N1:N2 Ratio | Reference(s) |
| 3-Substituted Pyrazoles | α-Bromoacetates | MgBr₂, DCE, 80 °C | 24:76 to 1:99 (favors N2) | thieme-connect.com |
| 1H-Pyrazoles | Acrylates | Catalyst-free | >99.9:1 (favors N1) | acs.org |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | 2.5:1 (favors N1) | mdpi.com |
| Indazole | Isobutyl bromide | K₂CO₃, DMF, 120 °C | 58:42 | nih.gov |
| Pyrazole | Haloalkanes | Engineered enzymes | >99% regioselectivity | nih.gov |
Diastereoselective or Enantioselective Approaches (if chirality is introduced)
While the target compound, this compound, is achiral, the synthesis of chiral pyrazole derivatives is of great importance in medicinal chemistry. When a chiral center is introduced into the pyrazole molecule, either on the ring or on a substituent, diastereoselective or enantioselective synthetic methods are required.
Enantioselective synthesis of functionalized pyrazoles can be achieved through various organocatalytic and metal-catalyzed reactions. For example, N-heterocyclic carbene (NHC)-catalyzed reactions of pyrazolones with α,β-unsaturated aldehydes have been used for the enantioselective synthesis of dihydropyranopyrazolones. acs.org
Asymmetric Michael additions of pyrazolin-5-ones to various acceptors, catalyzed by organocatalysts such as squaramides, have been shown to produce pyrazole derivatives with high enantioselectivity. rwth-aachen.de Furthermore, cinchona-based phase-transfer catalysts have been employed in the asymmetric aza-Michael addition of pyrazoles to α,β-unsaturated ketones, affording chiral N-substituted pyrazoles in good yields and high enantiomeric excess. researchgate.net
These asymmetric methodologies are crucial for the synthesis of biologically active pyrazole-containing compounds where a specific stereoisomer is responsible for the desired therapeutic effect.
Chemical Reactivity and Transformation of 1 4 Iodo 3 Methyl 1h Pyrazol 1 Yl Propan 2 One
Reactions Involving the Pyrazole (B372694) Ring System
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a distinct reactivity pattern. The electronic properties of the ring are influenced by the interplay between the nitrogen atoms and the substituents.
Electrophilic Aromatic Substitution at Unhindered Positions
In pyrazole systems, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. pharmaguideline.comwikipedia.org This is a consequence of the combined electron-donating effect of the two nitrogen atoms, which increases the electron density at C4 while reducing it at C3 and C5. pharmaguideline.com
However, in the case of 1-(4-iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one, the C4 position is already substituted with an iodine atom. This effectively blocks the most favorable site for electrophilic attack. The next most probable site for such a reaction would be the C5 position. Nevertheless, further substitution at C5 is generally disfavored due to steric hindrance from the adjacent bulky iodo group at C4 and the propan-2-one substituent at the N1 position. Consequently, electrophilic aromatic substitution on the pyrazole ring of this specific molecule is challenging and not a primary reactive pathway under standard conditions.
Nucleophilic Attack on the Pyrazole Ring (if activated)
Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups to activate the ring system towards attack by a nucleophile. youtube.comnih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
The pyrazole ring in this compound is not sufficiently activated for nucleophilic aromatic substitution. The methyl group at C3 is weakly electron-donating, and the iodine atom at C4 is only weakly deactivating. Without the presence of potent electron-withdrawing substituents, such as a nitro group, the energy barrier for a nucleophile to attack the pyrazole ring is prohibitively high. youtube.com Therefore, this class of reaction is not commonly observed for this compound.
Ring-Opening and Rearrangement Reactions of Pyrazole Derivatives
While the pyrazole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often forcing, conditions. For instance, deprotonation at the C3 position with a strong base can initiate ring cleavage. pharmaguideline.com Certain substituted pyrazoles, such as 5-azidopyrazoles, are known to undergo ring-opening upon heating, leading to the formation of cyano-containing compounds. mdpi.com Additionally, some complex cascade reactions can be initiated by the presence of specific functional groups, leading to ring-opening and subsequent recyclization. mdpi.com
For this compound, such reactions are not considered its primary mode of reactivity. The conditions required for ring-opening are often harsh and would likely favor reactions at the more labile C4-iodo position.
Transformations at the C4-Iodo Position
The carbon-iodine (C-I) bond is the most reactive site on the this compound molecule for synthetic transformations. Aryl iodides are highly prized substrates in transition metal-catalyzed cross-coupling reactions due to their high reactivity, which allows for milder reaction conditions compared to the corresponding bromides or chlorides.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The C-I bond of 4-iodopyrazoles readily participates in these transformations, making it a versatile handle for molecular elaboration. rsc.org
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com
Heck Reaction : This reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org It is a powerful method for the vinylation of aryl halides.
Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.orgyoutube.com This method is highly effective for the synthesis of aryl-alkyne structures.
Suzuki-Miyaura Coupling : This versatile reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium complex in the presence of a base. nih.govnih.govrsc.org It is one of the most widely used cross-coupling reactions for creating biaryl and aryl-vinyl linkages.
The table below summarizes typical conditions for these reactions involving 4-iodopyrazole (B32481) substrates, based on literature precedents.
| Reaction Type | Coupling Partner | Typical Palladium Catalyst | Typical Base | Typical Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂, XPhos Pd G2 | K₂CO₃, Na₂CO₃, K₃PO₄ | Dioxane/H₂O, THF/H₂O, DMA | 80 - 110 | rsc.orgnih.govrsc.orgresearchgate.net |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Et₃N, Piperidine (B6355638) | THF, DMF | Room Temp. - 80 | organic-chemistry.orglibretexts.orgnih.gov |
| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂, Pd EnCat® 40 | AcONa, Et₃N, KOAc | DMF, Ethanol | 100 - 140 | organic-chemistry.orgresearchgate.netfrontiersin.org |
The true synthetic utility of this compound lies in its application as a precursor for more complex molecular architectures through palladium-catalyzed C-C bond formation. By judiciously selecting the coupling partner in Suzuki-Miyaura, Sonogashira, or Heck reactions, a diverse array of substituents can be introduced at the C4 position of the pyrazole ring.
For example, Suzuki-Miyaura coupling with various arylboronic acids allows for the synthesis of a library of 4-aryl-3-methyl-1H-pyrazole derivatives. rsc.orgnih.gov These biaryl structures are common motifs in medicinally relevant compounds. Similarly, the Sonogashira reaction provides a direct route to 4-alkynyl pyrazoles, which are versatile intermediates that can undergo further transformations such as cycloadditions or serve as building blocks for conjugated systems. nih.gov The Heck reaction enables the introduction of vinyl groups, leading to the formation of styryl-like pyrazole derivatives.
These cross-coupling reactions transform the simple iodopyrazole into advanced, highly functionalized scaffolds. The chemoselectivity of these reactions is a key advantage; the C-I bond reacts preferentially, leaving other functional groups on the coupling partners or the pyrazole itself intact. This tolerance for various functional groups makes these methods robust and broadly applicable for building complex molecular frameworks from the this compound template.
C-N and C-O Bond Formations
The carbon-iodine bond at the C4 position of the pyrazole ring is a key site for forming new carbon-heteroatom bonds, primarily through copper or palladium-catalyzed cross-coupling reactions.
C-O Bond Formation: The Ullmann condensation, particularly its modern variants, provides a reliable method for forming C-O bonds. The direct 4-alkoxylation of 4-iodopyrazoles can be achieved using a Copper(I) iodide (CuI)-catalyzed coupling protocol. nih.govnih.gov This reaction typically involves heating the iodopyrazole with an excess of an alcohol in the presence of a copper catalyst, a suitable ligand, and a base. nih.govnih.gov Optimal conditions often utilize microwave irradiation to reduce reaction times and improve yields. nih.govnih.gov A variety of primary and secondary alcohols can be successfully coupled, demonstrating the versatility of this method for introducing diverse alkoxy moieties onto the pyrazole scaffold. semanticscholar.org
Table 1: Examples of CuI-Catalyzed C-O Coupling with 4-Iodopyrazoles
| Aryl Iodide Substrate | Alcohol | Catalyst/Ligand | Base | Conditions | Yield (%) | Reference |
| 4-Iodo-1-tritylpyrazole | Allyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | 130 °C, 1 h, MW | 66 | nih.gov |
| 4-Iodo-1-tritylpyrazole | Propargyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | 130 °C, 1 h, MW | 81 | nih.gov |
| 4-Iodo-1-tritylpyrazole | Cyclopentanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | 130 °C, 1 h, MW | 73 | nih.gov |
C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of aryl halides, including 4-iodopyrazoles, with a wide range of primary and secondary amines. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency. wikipedia.orgnih.gov Studies on 4-halo-1H-1-tritylpyrazoles have shown that alkylamines can be successfully coupled using catalysts like Pd(dba)₂ with sterically hindered phosphine ligands such as tBuDavePhos. researchgate.net The classic Ullmann condensation, using a copper catalyst, also remains a viable, though often harsher, method for aryl amination. organic-chemistry.org
Table 2: Examples of Palladium-Catalyzed C-N Coupling with 4-Halopyrazoles
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Conditions | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | N-Methylbenzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene, 160 °C, 10 min, MW | 91 | nih.gov |
| 4-Bromo-1-tritylpyrazole | Dibenzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene, 160 °C, 10 min, MW | 81 | nih.gov |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene, 160 °C, 10 min, MW | 75 | nih.govresearchgate.net |
Nucleophilic Aromatic Substitution (if applicable through specific mechanisms)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org A key requirement for the classical SNAr mechanism is the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgnih.gov These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.org
Pyrazoles are five-membered, electron-rich aromatic heterocycles. mdpi.comst-andrews.ac.uk Due to this electron-rich nature, they are not sufficiently activated towards nucleophilic attack. The iodine atom at the C4 position of this compound lacks the necessary activation by suitably positioned electron-withdrawing groups. Therefore, the direct displacement of the iodide by a nucleophile via a classical SNAr (addition-elimination) mechanism is not a feasible reaction pathway under standard conditions.
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-metal exchange is a powerful transformation for converting aryl halides into reactive organometallic species. Aryl iodides are particularly well-suited for this reaction due to the relatively weak C-I bond, with reactivity following the trend I > Br > Cl. The reaction typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions.
In the case of this compound, treatment with an alkyllithium reagent would readily form the corresponding 4-lithiated pyrazole intermediate. This potent nucleophile can then be "quenched" by reacting with a wide variety of electrophiles to install new functional groups at the C4 position. This two-step sequence provides a versatile method for elaborating the pyrazole core.
Table 3: Potential Functionalizations via Halogen-Metal Exchange and Electrophilic Quench
| Step 1 Reagent | Step 2 Electrophile | Reagent for Quench | Resulting C4-Substituent |
| n-BuLi | Proton | H₂O | -H |
| n-BuLi | Carboxyl | CO₂ | -COOH |
| n-BuLi | Formyl | DMF | -CHO |
| n-BuLi | Hydroxymethyl | Formaldehyde | -CH₂OH |
| n-BuLi | Alkyl/Aryl | Alkyl/Aryl Halide (R-X) | -R |
| n-BuLi | Silyl (B83357) | Chlorotrimethylsilane | -Si(CH₃)₃ |
Reactivity of the Propan-2-one Moiety
The propan-2-one side chain possesses two reactive sites: the electrophilic carbonyl carbon and the acidic α-carbons.
Reactions at the Carbonyl Group (e.g., nucleophilic addition, condensation with nitrogen nucleophiles)
The carbonyl group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This can lead to nucleophilic addition reactions. More synthetically useful are condensation reactions, particularly with nitrogen-based nucleophiles. These acid-catalyzed, reversible reactions involve the addition of the nucleophile to the carbonyl group, followed by the elimination of a water molecule.
For this compound, condensation with primary amine derivatives provides a straightforward route to various functionalized products. For example, reaction with hydroxylamine (B1172632) yields the corresponding oxime, reaction with hydrazine (B178648) forms the hydrazone, and reaction with semicarbazide (B1199961) gives the semicarbazone. These reactions are commonly used to prepare derivatives of ketones.
Reactions at the α-Carbons (e.g., enolization, α-halogenation, α-alkylation)
The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting conjugate base (an enolate) to be resonance-stabilized. The adjacent N-pyrazolyl group, being electron-withdrawing, is expected to further increase the acidity of these α-protons. This acidity allows for a range of reactions to occur at the α-position via enol or enolate intermediates.
Enolization: In the presence of either acid or base, the ketone can exist in equilibrium with its enol tautomer.
α-Halogenation: Ketones can be halogenated at the α-position under both acidic and basic conditions. chemistrysteps.compressbooks.pub In an acidic medium, the reaction proceeds through an enol intermediate and typically results in mono-halogenation, as the introduced halogen deactivates the carbonyl group toward further protonation. wikipedia.org In a basic medium, the reaction proceeds via an enolate, and poly-halogenation is common because the electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation faster. wikipedia.orglibretexts.org
α-Alkylation: The α-carbon can be alkylated by first forming the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide in an SN2 reaction. The synthesis of α-pyrazole ketones via oxidative coupling of enolsilanes is also a known transformation. nih.gov
Theoretical and Computational Investigations of 1 4 Iodo 3 Methyl 1h Pyrazol 1 Yl Propan 2 One
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its chemical and physical properties. A thorough analysis of the electronic structure of 1-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one reveals key features that govern its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of these orbitals in this compound are critical in determining its electrophilic and nucleophilic character.
The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In pyrazole (B372694) derivatives, the HOMO is often characterized by significant contributions from the π-system of the pyrazole ring. For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, with some contribution from the iodine atom's lone pairs. The presence of the electron-donating methyl group at the C3 position would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
Conversely, the LUMO is anticipated to be distributed over the pyrazole ring and the propan-2-one moiety. The carbonyl group in the propan-2-one side chain is a strong electron-withdrawing group, which would lower the energy of the LUMO, enhancing the molecule's ability to accept electrons in reactions with nucleophiles. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Orbital | Energy (eV) | Primary Contribution |
|---|---|---|
| HOMO | -6.5 | Pyrazole ring (π-system), Iodine (lone pair) |
| LUMO | -1.2 | Pyrazole ring (π-system), Propan-2-one (C=O π-system) |
| HOMO-LUMO Gap | 5.3 | - |
The distribution of electron density within this compound is uneven due to the presence of heteroatoms (nitrogen and oxygen) and the electronegative iodine atom. This non-uniform charge distribution can be visualized using electrostatic potential (ESP) maps, which are valuable for predicting sites of electrophilic and nucleophilic attack. deeporigin.com
On an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to attack by electrophiles. youtube.com For this molecule, such regions are expected around the nitrogen atom at position 2 of the pyrazole ring and the oxygen atom of the carbonyl group. researchgate.net These sites are the most likely to be protonated or to interact with other positively charged species.
Regions of positive potential (typically colored blue) signify electron-deficient areas, which are prone to attack by nucleophiles. youtube.com In this compound, positive potential is anticipated around the hydrogen atoms and, significantly, on the carbon atom of the carbonyl group and the carbon atom attached to the iodine. The iodine atom itself, due to the phenomenon of σ-hole bonding, can also present a region of positive electrostatic potential, making it an electrophilic center.
| Atom | Partial Charge (e) |
|---|---|
| N1 (pyrazole) | -0.15 |
| N2 (pyrazole) | -0.25 |
| C4 (pyrazole, bonded to I) | +0.10 |
| I | -0.05 |
| C=O (carbonyl carbon) | +0.40 |
| O (carbonyl oxygen) | -0.45 |
The pyrazole ring is a five-membered aromatic heterocycle. orientjchem.org Its aromaticity arises from the cyclic delocalization of six π-electrons (four from the two double bonds and two from the lone pair of the N1 nitrogen atom), which satisfies Hückel's rule (4n+2 π electrons). purkh.comnih.gov This delocalization contributes significantly to the stability of the molecule.
Various computational methods can be used to quantify the aromaticity of the pyrazole ring in this compound. These include nucleus-independent chemical shift (NICS) calculations and the harmonic oscillator model of aromaticity (HOMA). NICS values are typically negative inside an aromatic ring, indicating a diamagnetic ring current, which is a hallmark of aromaticity. The HOMA index, which is based on bond length analysis, provides a value close to 1 for highly aromatic systems. purkh.com
The substituents on the pyrazole ring, namely the iodine at C4, the methyl group at C3, and the propan-2-one group at N1, can influence its aromatic character. ub.edu However, these substitutions are not expected to disrupt the fundamental aromaticity of the pyrazole core. The π-system remains intact, and the ring continues to exhibit the characteristic properties of an aromatic compound. beilstein-journals.org
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid. Rotation around single bonds allows the molecule to adopt various conformations, each with a different energy. Understanding the conformational landscape is essential for predicting the molecule's shape and how it might interact with other molecules.
Rotation around the single bond connecting the N1 atom of the pyrazole ring and the adjacent carbon of the propan-2-one moiety is a key conformational feature. The energy required to rotate around this bond is known as the torsional barrier. The magnitude of this barrier is influenced by steric hindrance and electronic effects between the pyrazole ring and the propan-2-one group.
Computational methods can be employed to calculate the potential energy surface for this rotation, identifying the energy minima (stable conformers) and maxima (transition states). It is likely that there are at least two stable conformers corresponding to different orientations of the propan-2-one group relative to the pyrazole ring. The bulkiness of the iodo and methyl groups on the pyrazole ring, as well as the carbonyl group, will play a significant role in determining the preferred conformations and the heights of the rotational barriers.
Electronically, there can be interactions between the π-system of the pyrazole ring and the carbonyl group. For instance, conjugation between the pyrazole ring and the C=O double bond is possible, which would favor a more planar arrangement between the ring and the carbonyl group to maximize orbital overlap. However, steric hindrance may prevent a fully planar conformation. The final, most stable conformation will be a compromise that minimizes steric clashes while optimizing favorable electronic interactions. These conformational preferences can have a significant impact on the molecule's reactivity and its ability to bind to biological targets.
Reactivity Prediction and Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. researchgate.netnih.gov These calculations map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable reaction pathways.
Alkylation: The pyrazole ring contains two nitrogen atoms, and their alkylation is a key reaction. For unsubstituted or 3-substituted pyrazoles, DFT studies have shown that N-alkylation regioselectivity is a critical aspect. researchgate.netresearchgate.net Calculations of transition-state energies and local reactivity descriptors (like Fukui functions) have demonstrated that alkylation typically occurs at the more nucleophilic N2 nitrogen atom. researchgate.net In the case of this compound, the N1 position is already substituted with a propan-2-one group. Any further alkylation would occur at the N2 position, leading to the formation of a pyrazolium (B1228807) salt. DFT calculations can model this quaternization reaction, determining the activation energy barrier and the thermodynamic stability of the resulting cationic product. researchgate.net
Halogenation: The pyrazole ring can undergo electrophilic halogenation. The position of substitution is governed by the electronic effects of the existing substituents. For the target molecule, the 4-position is already occupied by an iodine atom. Theoretical studies on similar heterocyclic systems can predict the feasibility and regioselectivity of further halogenation or halo-de-iodination reactions under specific conditions. DFT calculations would be used to model the Wheland intermediate (the sigma complex) for substitution at different available positions on the pyrazole ring to predict the most likely outcome.
The subject molecule possesses several functional groups—a ketone, an iodo group, and a substituted pyrazole ring—that can be interconverted. Quantum chemical calculations can predict the viability of these transformations.
Ketone Reduction: The propan-2-one moiety's carbonyl group can be reduced to a secondary alcohol. DFT can model the reaction pathway for this reduction using various reagents (e.g., sodium borohydride), calculating the activation energy to predict reaction feasibility.
Carbon-Iodine Bond Functionalization: The C-I bond is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Computational modeling can elucidate the mechanisms of these transition-metal-catalyzed reactions, including the oxidative addition and reductive elimination steps, helping to predict optimal catalysts and conditions.
Side-Chain Modification: The methyl group at the 3-position or the methylene (B1212753) group of the propanone side chain could potentially be functionalized. Theoretical calculations can explore the energetics of radical abstraction or deprotonation at these sites to predict their relative reactivity.
A summary of predictable reaction parameters for these transformations is outlined below.
| Transformation Type | Functional Group | Potential Reaction | Computational Parameters to Determine |
| Reduction | Ketone (C=O) | Conversion to secondary alcohol | Activation Energy (Ea), Reaction Enthalpy (ΔH) |
| Cross-Coupling | Iodo Group (C-I) | Suzuki, Sonogashira, Heck, etc. | Transition State Geometries, Catalytic Cycle Energetics |
| Substitution | Iodo Group (C-I) | Nucleophilic Aromatic Substitution | Intermediate Stability, Potential Energy Surface |
Solvation Effects and Intermolecular Interactions
The behavior of a molecule in solution and in the solid state is governed by its interactions with its environment. Computational models can effectively simulate these phenomena.
Solvation Effects: The Polarizable Continuum Model (PCM) is a common computational method used to study the effects of a solvent on a solute. psgcas.ac.in Studies on halogenated pyrazoles show that electrostatic interactions between the solute and solvent are dominant. psgcas.ac.in The standard state free energy of solvation is a key parameter that describes the interaction energy. It has been observed that the electrostatic interaction energy increases with the dielectric constant of the solvent. psgcas.ac.in For this compound, this implies that its stability and reactivity would be significantly influenced by solvent polarity.
The table below illustrates the expected trend in electrostatic interaction energy for the compound in various solvents, based on findings for similar halogenated pyrazoles. psgcas.ac.in
| Solvent | Dielectric Constant (ε) | Predicted Electrostatic Interaction Energy Trend |
| n-Hexane | 1.88 | Lowest |
| Chloroform | 4.81 | Low |
| Tetrahydrofuran | 7.58 | Moderate |
| Ethanol | 24.55 | High |
| Acetonitrile (B52724) | 37.50 | Higher |
| Water | 80.10 | Highest |
Intermolecular Interactions: In the solid state, the arrangement of molecules is directed by non-covalent interactions. For the title compound, hydrogen and halogen bonds are expected to be significant.
Hydrogen Bonding: The oxygen atom of the ketone group can act as a hydrogen bond acceptor, interacting with suitable donors in its environment.
Halogen Bonding: The iodine atom at the C4 position is a potential halogen bond donor. aip.orgmdpi.com The electron density distribution around the iodine atom is anisotropic, creating a region of positive electrostatic potential (the σ-hole) along the extension of the C-I bond. This region can interact favorably with nucleophiles like the nitrogen or oxygen atoms of neighboring molecules. aip.orgmdpi.com Computational studies on 5-iodo-1-arylpyrazoles have identified various types of halogen bonds, including C-I⋯O, C-I⋯N, and C-I⋯π interactions, which stabilize the crystal lattice. mdpi.com DFT calculations can predict the geometry and strength of these interactions for this compound.
| Interaction Type | Donor | Acceptor | Typical Calculated Interaction Energy |
| Halogen Bond | C4-I | N2 (pyrazole) | Strong |
| Halogen Bond | C4-I | O (ketone) | Moderate to Strong |
| Hydrogen Bond | C-H (various) | O (ketone) | Weak to Moderate |
Spectroscopic Parameter Prediction and Validation
Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. jocpr.comrdd.edu.iq
NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. jocpr.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted shifts are invaluable for assigning signals in experimental spectra and validating the proposed structure. For instance, calculations on pyrazole derivatives have shown good agreement between theoretical and experimental chemical shifts. researchgate.netresearchgate.net
Below are hypothetical but representative predicted ¹³C NMR chemical shifts for key carbon atoms in the molecule, based on DFT calculations for similar structures.
| Carbon Atom | Approximate Predicted ¹³C Chemical Shift (ppm) |
| C=O (ketone) | ~205 |
| C3 (pyrazole) | ~148 |
| C5 (pyrazole) | ~138 |
| C4 (pyrazole) | ~75 |
| CH₂ (side chain) | ~55 |
| CH₃ (pyrazole) | ~12 |
| CH₃ (ketone) | ~28 |
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) spectrum. rdd.edu.iqderpharmachemica.com DFT methods, often using the B3LYP functional, can calculate the harmonic vibrational frequencies. derpharmachemica.com Comparing the calculated spectrum with the experimental one helps in assigning specific vibrational modes to observed absorption bands, such as the characteristic C=O stretch of the ketone group or the various stretching and bending modes of the pyrazole ring. rdd.edu.iqderpharmachemica.com This comparison serves as a powerful tool for structural elucidation and dynamic studies.
Application As a Building Block and Synthetic Intermediate in Chemical Synthesis
Precursor for the Synthesis of Complex Heterocyclic Systems
The structure of 1-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one is well-suited for the construction of more elaborate heterocyclic frameworks. Both the pyrazole (B372694) ring itself and its N-propanone side chain can participate in cyclization reactions to generate novel fused, spirocyclic, and bridged ring systems. researchgate.net
Fused pyrazoles, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, are a significant class of N-heterocycles with diverse biological and physicochemical properties. chim.itresearchgate.net this compound offers two primary strategies for the construction of such fused systems.
The first approach leverages the reactivity of the 4-iodo group. This site is amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, to introduce a side chain that can subsequently undergo intramolecular cyclization. researchgate.net For example, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group could be followed by an intramolecular cyclization to yield a pyrazolo[4,3-c]pyran derivative.
A second strategy involves the N-propanone substituent. The ketone carbonyl group and the adjacent methylene (B1212753) protons can participate in condensation reactions. For instance, reaction with a 1,3-dielectrophile or a molecule containing both a nucleophilic and an electrophilic center can lead to the formation of a new ring fused to the pyrazole core. nih.gov A classic example is the reaction with hydrazine (B178648) or its derivatives to form pyrazolo[3,4-d]pyrimidine systems. nih.gov
Table 1: Potential Reactions for Fused Ring Synthesis
| Reaction Type | Reagents & Conditions | Resulting Fused System |
|---|---|---|
| Intramolecular Cyclization via Cross-Coupling | 1. Terminal alkyne (e.g., propargyl alcohol), Pd/Cu catalyst (Sonogashira). 2. Cyclization catalyst. | Fused pyranopyrazole |
| Condensation Reaction | Hydrazine hydrate, reflux in ethanol. | Pyrazolo[3,4-d]pyrimidine |
| Condensation with Active Methylene Compounds | Malononitrile, piperidine (B6355638) catalyst. | Pyrazolo[3,4-b]pyridine |
These methods demonstrate the versatility of the title compound in accessing a library of fused pyrazole derivatives, which are of significant interest in medicinal chemistry. researchgate.net
The synthesis of spirocyclic and bridged heterocyclic systems represents a significant challenge in organic chemistry, and building blocks that facilitate their construction are highly sought after.
For the synthesis of spirocyclic pyrazoles, the ketone functionality of this compound can be transformed into a reactive intermediate capable of intramolecular cycloaddition. acs.orgnih.gov One potential route involves converting the ketone to an N-tosylhydrazone. A substituent suitable for cycloaddition, such as an alkene, could be installed at the C4-position via a Suzuki or Stille coupling reaction. The in-situ generation of a diazo compound from the tosylhydrazone could then trigger an intramolecular [3+2] dipolar cycloaddition, yielding a spirobicyclic pyrazole system. nih.gov Such strategies have been successfully employed for the synthesis of complex spirocyclic frameworks. morressier.comacs.org
The construction of bridged pyrazole systems is less common but can be envisioned through intramolecular cyclization pathways. mdpi.comjocpr.com A synthetic sequence could involve introducing a nucleophilic side chain at the C4-position. Subsequent intramolecular nucleophilic attack from this side chain onto the C3 or C5 position of the pyrazole ring, or onto the propanone side chain, could potentially form a bridged structure. While challenging, such intramolecular strategies are a key tool for building complex three-dimensional molecules. nih.gov
Ligand Precursor in Catalysis
Pyrazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. researchgate.netresearchgate.net The title compound, with its combination of a pyrazole ring and a ketone functional group, is a promising precursor for bidentate ligands.
The N2 atom of the pyrazole ring is a soft nitrogen donor, while the oxygen atom of the ketone is a hard donor. This combination allows this compound to act as a bidentate N,O-chelating ligand. Coordination to a metal center would form a stable six-membered chelate ring, a common motif in coordination chemistry. nih.gov Such pyrazole-based ligands can form complexes with a range of transition metals, including copper, nickel, palladium, and zinc. researchgate.netnih.govsaudijournals.com
These metal complexes have potential applications in catalysis. For example, copper-pyrazole complexes can catalyze oxidation reactions, while palladium-pyrazole complexes are known to be active in cross-coupling reactions. The specific properties and catalytic activity of the resulting complex would depend on the metal center, its oxidation state, and the other ligands in its coordination sphere.
Table 2: Potential Metal Complexes and Applications
| Metal Ion | Potential Coordination Geometry | Potential Catalytic Application |
|---|---|---|
| Cu(II) | Square Planar or Distorted Octahedral | Oxidation, Lewis Acid Catalysis |
| Ni(II) | Square Planar or Tetrahedral | Cross-coupling, Polymerization |
| Pd(II) | Square Planar | Cross-coupling (e.g., Heck, Suzuki) |
| Zn(II) | Tetrahedral | Lewis Acid Catalysis |
The 4-iodo substituent remains available for further functionalization even after complexation, allowing for the synthesis of more complex, multimetallic structures or for anchoring the catalyst to a solid support.
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. rwth-aachen.dersc.org The propan-2-one side chain of the title compound provides a convenient handle for introducing chirality.
A straightforward strategy is the asymmetric reduction of the ketone to a chiral secondary alcohol. This transformation can be achieved with high enantioselectivity using well-established methods, such as chiral reducing agents (e.g., CBS reagents) or catalytic asymmetric hydrogenation. The resulting chiral 1-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-2-ol would be a chiral N,O-ligand precursor.
Alternatively, asymmetric alkylation of the methylene group adjacent to the ketone could introduce a chiral quaternary or tertiary center. The resulting chiral pyrazolyl ketone could then serve as a precursor for a range of chiral ligands. When complexed with a suitable metal, these ligands could be employed in a variety of enantioselective transformations, such as asymmetric aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. researchgate.net
Role in Advanced Materials Science Precursors
Functional organic materials are at the forefront of research in electronics and photonics. Pyrazole derivatives have been investigated as components of organic light-emitting diodes (OLEDs), polymers, and other functional materials due to their electronic properties and thermal stability. chemimpex.comnbinno.com
Monomers for Polymeric Materials
While specific polymerization studies involving this compound are not extensively documented, its chemical structure suggests its potential as a monomer for creating pyrazole-containing polymers. The propan-2-one moiety and the pyrazole ring itself offer functionalities that can be exploited in polymerization reactions. For instance, the ketone group could be a site for polymerization through reactions like aldol condensation or could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety.
The integration of pyrazole units into polymer backbones is an area of active research, leading to materials with interesting properties. Multicomponent tandem polymerization reactions have been successfully employed to create pyrazole-containing porous organic polymers. rsc.org These methods often involve the reaction of building blocks that form the pyrazole ring in situ during the polymerization process. rsc.org The presence of the pyrazole ring in a polymer can introduce specific functionalities, such as metal-coordinating sites or hydrogen-bonding capabilities, which can influence the material's final characteristics.
The following table outlines potential polymerization strategies for this compound:
| Polymerization Strategy | Reactive Site on Monomer | Resulting Polymer Type |
| Aldol Condensation | Propan-2-one | Polyketone with pyrazole side chains |
| Conversion to Vinyl Monomer | Propan-2-one | Polyvinyl with pyrazole side chains |
| Ring-Opening Metathesis Polymerization (ROMP) | Modification of propan-2-one to a strained cyclic olefin | Polynorbornene-type polymer with pyrazole side chains |
| Polycondensation | Functionalization of the methyl group or iodo-position with a reactive group (e.g., hydroxyl or amine) | Polyester, polyamide, or polyether with pyrazole units in the backbone |
Components for Supramolecular Assemblies
The structure of this compound contains several features that make it an excellent candidate for the construction of supramolecular assemblies. Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with a wide range of metal ions. rsc.org The two adjacent nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the propan-2-one side chain provides an additional oxygen donor atom, allowing for chelation or bridging interactions in the formation of coordination polymers and discrete complexes. nih.gov
Furthermore, the 4-iodo substituent introduces the possibility of forming halogen bonds. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov The iodine atom in the C-I bond of an aromatic ring, such as a pyrazole, is a particularly effective halogen bond donor. researchgate.net This interaction is highly directional and has been widely used in crystal engineering and the design of supramolecular materials. researchgate.netnih.gov In the case of this compound, the iodine atom could form halogen bonds with the ketone oxygen of a neighboring molecule or with other Lewis basic sites, leading to the formation of well-ordered supramolecular architectures. chemrxiv.org
The potential interactions for supramolecular assembly are summarized in the table below:
| Interaction Type | Participating Groups | Potential Supramolecular Structure |
| Metal Coordination | Pyrazole nitrogen atoms, Ketone oxygen atom | Coordination polymers, Metal-organic frameworks (MOFs), Discrete metal complexes mdpi.com |
| Halogen Bonding | 4-Iodo group (donor), Ketone oxygen or Pyrazole nitrogen (acceptor) | 1D, 2D, or 3D self-assembled networks |
| Hydrogen Bonding | C-H donors on the pyrazole ring or alkyl chain, Ketone oxygen acceptor | Extended networks, stabilization of larger assemblies |
| π-π Stacking | Pyrazole rings | Stacked columnar structures |
Platform for Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov this compound is an excellent scaffold for DOS and combinatorial chemistry due to its multiple points of functionalization. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.com
The 4-iodo group is a particularly valuable handle for diversification. It can readily participate in a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. nih.govarkat-usa.orgnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the 4-position of the pyrazole ring.
The propan-2-one side chain offers another site for chemical modification. The ketone can undergo reactions such as reductive amination, Wittig olefination, and aldol or Knoevenagel condensations to introduce further diversity. researchgate.net Additionally, the α-protons of the ketone are enolizable, allowing for α-functionalization. Even the methyl group at the 3-position could potentially be functionalized, for example, through radical halogenation followed by nucleophilic substitution.
This multi-faceted reactivity allows for the systematic generation of large libraries of pyrazole derivatives from a single starting material, as illustrated in the following table:
| Reaction Type | Site of Diversification | Introduced Functionality |
| Suzuki Coupling | 4-Iodo | Aryl, Heteroaryl groups |
| Sonogashira Coupling | 4-Iodo | Alkynyl groups |
| Heck Coupling | 4-Iodo | Alkenyl groups |
| Buchwald-Hartwig Amination | 4-Iodo | Aryl- and alkylamines |
| Reductive Amination | Propan-2-one | Primary, secondary, and tertiary amines |
| Wittig Reaction | Propan-2-one | Alkenes |
| Aldol Condensation | Propan-2-one | β-Hydroxy ketones or α,β-unsaturated ketones |
| Knoevenagel Condensation | Propan-2-one | α,β-Unsaturated systems |
The combination of these reactions on the this compound scaffold enables the exploration of a vast chemical space, making it a valuable platform for the discovery of new bioactive molecules. mdpi.comnih.gov
Advanced Structural and Analytical Methodologies Applied to 1 4 Iodo 3 Methyl 1h Pyrazol 1 Yl Propan 2 One and Its Derivatives
Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in analyzing the structures of halogenated pyrazoles, offering detailed information about their molecular and supramolecular architecture. semanticscholar.orgmdpi.com For derivatives closely related to the target compound, this analysis reveals crucial details about bond lengths, angles, and the spatial orientation of substituents.
Elucidation of Crystal Packing and Intermolecular Interactions
The study of crystal packing reveals how individual molecules arrange themselves in the solid state, an arrangement governed by various intermolecular forces. In iodinated pyrazoles, these interactions are diverse and play a critical role in the formation of the crystal lattice. researchgate.net
Key intermolecular interactions observed in related structures include:
Hydrogen Bonding: Pyrazoles, possessing both hydrogen bond donors (N-H) and acceptors (pyridine-like N), frequently form hydrogen-bonded networks. mdpi.com Depending on the substituents, these can manifest as dimers, trimers, or extended catemeric chains. semanticscholar.orgmdpi.com
Halogen Bonding: The iodine atom in 4-iodopyrazole (B32481) derivatives can act as a halogen bond donor, forming interactions with electronegative atoms like oxygen (C-I···O). These interactions can influence the formation of linear arrays and contribute significantly to the supramolecular structure. researchgate.net
π-Stacking: The aromatic pyrazole (B372694) rings can engage in π-stacking interactions, where the rings align face-to-face. These interactions, characterized by specific centroid-centroid distances and angles, are crucial for stabilizing the three-dimensional crystal packing. researchgate.net
The crystal structure of 4-iodo-1H-pyrazole, a core component of the title compound, reveals a catemeric (chain-like) motif established through N–H···N hydrogen bonds, with an intermolecular N···N distance of 2.87(3) Å. semanticscholar.org This fundamental interaction pattern is often modified by the presence of other substituents, such as the propan-2-one group, which introduces additional sites for intermolecular contacts. For instance, studies on similar iodinated pyrazoles have shown that they can crystallize in space groups like P2₁/c, with the packing stabilized by a combination of C–I···O interactions and C–H···O short contacts. researchgate.net
Table 1: Crystallographic Data for 4-Iodo-1H-pyrazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₃H₃IN₂ |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a, b (Å) | 7.697(2) |
| c (Å) | 17.039(5) |
| Volume (ų) | 1009.6(5) |
| Z | 8 |
Analysis of Conformational Preferences in the Solid State
In the solid state, the conformation of a molecule—the specific spatial arrangement of its atoms—is often locked into a low-energy state. For N-acyl pyrazoles, the orientation of the propan-2-one substituent relative to the pyrazole ring is of particular interest. X-ray diffraction studies on related N-enoyl systems have shown a strong preference for an anti-s-cis conformation, which is significantly lower in energy than other possible conformers. researchgate.net This preference is dictated by the minimization of steric hindrance and the optimization of electronic interactions between the acyl group and the heterocyclic ring. The planarity of the pyrazole ring is generally maintained, while the side chain may exhibit some torsional flexibility. nih.gov The specific conformation adopted in the crystal can influence the efficiency of crystal packing and the nature of the intermolecular interactions.
Advanced NMR Techniques for Conformational and Dynamic Studies (e.g., NOESY, EXSY)
While X-ray diffraction provides a static picture of the solid state, advanced NMR techniques offer unparalleled insights into the structure, conformation, and dynamic processes of molecules in solution.
Elucidating Solution-State Structures and Dynamics
Two-dimensional NMR experiments are crucial for understanding molecular behavior in solution. Nuclear Overhauser Effect SpectroscopY (NOESY) is particularly powerful for determining spatial proximity between protons. huji.ac.il A NOESY experiment detects through-space correlations, with the signal strength being inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶). huji.ac.il
For a molecule like "1-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one," NOESY can:
Confirm Stereochemistry: By observing cross-peaks between protons on the pyrazole ring and protons on the propan-2-one side chain, the preferred solution-state conformation can be determined. nih.gov
Identify Spatial Proximity: NOESY spectra can reveal close contacts between, for example, the methyl protons of the pyrazole ring and the methylene (B1212753) protons of the propanone group, helping to build a 3D model of the molecule in solution. nih.govkau.edu.sa
Study Intramolecular Dynamics: The quantitative analysis of NOESY cross-peak intensities can provide information on the rates of internal motions, such as the rotation of methyl groups or the flexibility of the side chain. huji.ac.ilspbu.ru
EXchange SpectroscopY (EXSY) is mechanistically the same experiment as NOESY but is used to study chemical exchange processes, such as conformational changes or tautomerism, occurring on the NMR timescale. huji.ac.il
Prototropic or Silylotropic Equilibria in Related Pyrazoles
Pyrazoles and related heterocycles can undergo tautomerism, which involves the migration of a proton (prototropy) or another group, such as a silyl (B83357) group (silylotropy). These dynamic equilibria can be effectively studied using NMR spectroscopy. nih.govresearchgate.net For instance, in unsubstituted or certain substituted pyrazoles, a proton can exist in equilibrium between the two nitrogen atoms (N1 and N2). researchgate.net
NMR techniques can probe these equilibria by:
Observing Averaged Signals: If the exchange is fast on the NMR timescale, averaged chemical shifts are observed for the exchanging nuclei.
Monitoring Chemical Shift Changes: The position of NMR signals can be highly sensitive to the tautomeric form. By changing conditions like solvent or temperature, shifts in the equilibrium can be monitored. nih.govfao.org
Using EXSY: If the exchange is in the intermediate or slow regime, EXSY can directly detect the exchange between the different tautomeric forms by showing cross-peaks connecting the signals of the exchanging sites. huji.ac.il
While the N1 position of "this compound" is substituted, precluding N-H tautomerism of the pyrazole ring itself, related prototropic equilibria could potentially occur in precursors or derivatives where the N1 position is not blocked.
High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of molecular characterization, providing highly accurate mass measurements that allow for the unambiguous determination of a compound's elemental composition. longdom.org Techniques like Time-Of-Flight (TOF) or Orbitrap mass analyzers achieve mass accuracies at the sub-parts-per-million (ppm) level, which is essential for distinguishing between molecules with very similar nominal masses. longdom.org
For "this compound," HRMS confirms the molecular formula C₇H₉IN₂O by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to the theoretically calculated exact mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument are used to study the fragmentation pathways of the molecule. In these experiments, the molecular ion is isolated and then fragmented, and the masses of the resulting fragment ions are accurately measured. This provides valuable structural information. researchgate.netyoutube.com
Common fragmentation mechanisms include:
Charge Site-Initiated Cleavage: Fragmentation is driven by the location of the charge, often involving the cleavage of bonds adjacent to a heteroatom. youtube.com
Radical Site-Initiated Cleavage: The radical site on the molecular ion initiates bond cleavage, often leading to the formation of a new radical and a new cation. youtube.com
For an N-acyl iodopyrazole, characteristic fragmentation pathways could involve:
Cleavage of the bond between the pyrazole ring and the propanone side chain.
Loss of the iodine atom.
Fragmentation of the propanone moiety, such as the loss of a methyl radical or carbon monoxide.
Cleavage of the pyrazole ring itself.
Elucidating these pathways helps to confirm the connectivity of the atoms within the molecule and provides a structural fingerprint that can be used for identification. researchgate.net
Table 2: Key Analytical Techniques and Their Applications
| Technique | Primary Application | Information Obtained |
|---|---|---|
| Single-Crystal X-ray Diffraction | Solid-State Structure Determination | Bond lengths/angles, crystal packing, intermolecular interactions, solid-state conformation. researchgate.net |
| NOESY NMR | Solution-State Conformation | Through-space proton-proton proximities, relative stereochemistry. huji.ac.il |
| EXSY NMR | Dynamic Processes in Solution | Rates of chemical exchange, tautomeric equilibria. huji.ac.il |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula and Structure | Accurate mass for elemental composition, fragmentation patterns for structural confirmation. longdom.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of molecules by identifying their constituent functional groups and probing intermolecular interactions. For the compound this compound, these methods would provide characteristic spectral fingerprints corresponding to the vibrations of its specific chemical bonds.
Expected Vibrational Frequencies:
The infrared spectrum is anticipated to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. This peak is typically observed in the region of 1725-1705 cm⁻¹. The precise position of this band can be influenced by the electronic environment of the pyrazole ring.
The pyrazole ring itself gives rise to a series of characteristic vibrations. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the pyrazole ring and the methyl group would be found at higher wavenumbers, typically in the 3100-2900 cm⁻¹ range.
The C-I stretching vibration is expected to be found in the far-infrared region, typically between 600 and 500 cm⁻¹, as the iodine atom is heavy. mdpi.com The identification of this band can confirm the presence of the iodo-substituent on the pyrazole ring.
Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The C=C and C=N stretching vibrations of the pyrazole ring are expected to show strong Raman signals.
Hydrogen Bonding Networks:
In the solid state, or in concentrated solutions, intermolecular hydrogen bonding could potentially occur, although the N-H bond of the pyrazole is substituted. Weak C-H···O or C-H···N interactions might be possible, which could lead to subtle shifts in the vibrational frequencies of the involved groups and broadening of the corresponding spectral bands. A detailed analysis of the concentration-dependent IR spectra could provide insights into such weak intermolecular forces.
A summary of the predicted key vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C=O (Ketone) | Stretching | 1725 - 1705 | Strong | Medium |
| C=N (Pyrazole) | Stretching | 1600 - 1500 | Medium to Strong | Strong |
| C=C (Pyrazole) | Stretching | 1550 - 1450 | Medium | Strong |
| C-H (Aromatic/Aliphatic) | Stretching | 3100 - 2900 | Medium to Weak | Medium |
| C-I | Stretching | 600 - 500 | Medium | Strong |
Chiroptical Studies (if enantiomers/chirality are relevant through synthesis or application as a building block)
Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in the study of chiral molecules, providing information about their absolute configuration and conformation in solution.
The relevance of chiroptical studies to this compound is contingent on whether the molecule is chiral. In its ground state, the structure of this compound does not possess a stereogenic center and is therefore achiral. The propan-2-one substituent is attached to the pyrazole nitrogen, and there is free rotation around the C-N bond.
However, chirality could be introduced into derivatives of this compound or if the synthetic pathway to this molecule involves chiral precursors or catalysts, potentially leading to enantiomerically enriched or resolved products. For instance, if the propan-2-one side chain were to be modified to introduce a chiral center, for example, through a stereoselective reduction of the carbonyl group to a secondary alcohol, then the resulting molecule would be chiral.
In a hypothetical scenario where a chiral derivative of this compound exists, chiroptical studies would be highly relevant.
Circular Dichroism (CD) Spectroscopy: This technique would be used to measure the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting CD spectrum would show positive or negative bands corresponding to the electronic transitions within the molecule. The sign and intensity of these Cotton effects could be used to assign the absolute configuration of the stereocenter, often in conjunction with theoretical calculations.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the chiral molecule and can also be used to determine its absolute configuration.
Given that the parent compound is achiral, no experimental chiroptical data is available. The discussion remains speculative and highlights the potential for these techniques should chiral derivatives be synthesized for applications such as asymmetric catalysis or as chiral building blocks in medicinal chemistry. The synthesis of such chiral derivatives would be a prerequisite for any meaningful chiroptical investigation. nih.gov
Future Research Directions and Unexplored Chemical Space
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies that are both efficient and environmentally benign is a paramount goal in contemporary chemistry. Future research on 1-(4-iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one should prioritize the development of sustainable synthetic pathways.
Traditional methods for pyrazole (B372694) synthesis often rely on hazardous reagents and volatile organic solvents. Green chemistry principles offer a roadmap to safer and more sustainable alternatives. nih.govresearchgate.net Future synthetic strategies for this compound could incorporate several green chemistry approaches. acs.orgthieme-connect.com
The use of aqueous media, ionic liquids, or deep eutectic solvents could replace conventional organic solvents, thereby reducing environmental impact. thieme-connect.comekb.eg Multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single operation, represent another promising avenue. acs.org An MCR approach to the target molecule could involve the one-pot condensation of a hydrazine (B178648) derivative, a β-diketone equivalent, and an iodinating agent, thus improving atom economy and reducing waste. Furthermore, the use of recyclable catalysts, such as solid acids or supported metal catalysts, could enhance the sustainability of the synthesis. nih.govresearchgate.net
| Green Chemistry Approach | Potential Application in Synthesis | Advantages |
| Aqueous Media | Performing the cyclocondensation reaction in water. | Reduced use of volatile organic compounds (VOCs), improved safety. |
| Multicomponent Reactions | One-pot synthesis from basic building blocks. | Increased efficiency, reduced waste, simplified purification. acs.org |
| Recyclable Catalysts | Employing solid acid or base catalysts for the cyclization step. | Catalyst can be recovered and reused, reducing cost and waste. nih.govresearchgate.net |
| Microwave/Ultrasound | Using alternative energy sources to drive the reaction. | Faster reaction times, often higher yields, and reduced energy consumption. researchgate.netthieme-connect.com |
Photoredox and electrochemical methods have emerged as powerful tools in organic synthesis, enabling reactions under mild conditions that are often difficult to achieve through traditional thermal methods. acs.orgthieme-connect.com These techniques could provide novel and efficient routes to this compound and its derivatives.
Visible-light photoredox catalysis could be employed for the synthesis of the pyrazole core or for the late-stage functionalization of a pre-existing pyrazole. acs.orgorganic-chemistry.org For instance, a photoredox-catalyzed cycloaddition could be envisioned for the construction of the pyrazole ring. acs.orgmdpi.com Alternatively, the iodo group could be installed via a photoredox-mediated halogenation reaction.
Electrochemistry offers an alternative green approach, using electricity as a traceless reagent. thieme-connect.com The synthesis of the pyrazole ring could be achieved through an electrochemical cyclization. Furthermore, electrochemical methods have been successfully used for the halogenation of pyrazoles, which could be a viable route for the iodination step. researchgate.netresearchgate.netmdpi.com
| Method | Potential Application | Advantages |
| Photoredox Catalysis | Synthesis of the pyrazole core via [4+1] annulation or late-stage iodination. acs.org | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. organic-chemistry.orgacs.org |
| Electrochemistry | Electrochemical cyclization to form the pyrazole ring or electrochemical iodination. thieme-connect.comrsc.org | Avoids the use of chemical oxidants/reductants, high selectivity, potential for scalability. researchgate.netresearchgate.netmdpi.com |
Exploration of Undiscovered Reactivity Patterns for the Iodo-Pyrazole-Ketone Motif
The dual functionality of this compound provides a rich platform for exploring novel reactivity patterns, including cascade reactions and selective functionalization.
Cascade reactions, where a single event triggers a series of subsequent transformations, offer a highly efficient means of building molecular complexity. acs.orgnih.gov The iodo-pyrazole-ketone scaffold is an ideal substrate for the design of novel cascade processes.
One potential cascade could be initiated by a cross-coupling reaction at the iodo position, followed by an intramolecular cyclization involving the ketone moiety. sci-hub.se For example, a Sonogashira coupling to introduce an alkyne, followed by a base-mediated intramolecular cyclization onto the ketone, could lead to complex fused heterocyclic systems. Another possibility involves an initial reaction at the ketone, such as an aldol (B89426) condensation, which then sets the stage for a subsequent intramolecular reaction involving the pyrazole ring or the iodo-substituent. acs.orgrsc.org
The presence of two distinct reactive sites, the iodo group and the carbonyl group, allows for selective functionalization, provided that appropriate reaction conditions can be found.
The iodo group is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. nih.govnih.govarkat-usa.org These reactions would allow for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, enabling the synthesis of diverse libraries of compounds for biological screening or materials science applications. The challenge lies in performing these couplings without interference from the ketone group.
Conversely, the carbonyl group can undergo a plethora of classic transformations, such as nucleophilic addition, condensation reactions (e.g., with hydrazines or hydroxylamines), and reductions. The development of reaction conditions that allow for the selective transformation of the ketone in the presence of the iodo-pyrazole moiety is a key area for future research.
| Functional Group | Potential Selective Transformations | Potential Products |
| Iodo Group | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling reactions. nih.govnih.govarkat-usa.org | Arylated, alkynylated, vinylated, and aminated pyrazole derivatives. |
| Carbonyl Moiety | Aldol condensation, Wittig reaction, reductive amination, Grignard addition. | α,β-unsaturated ketones, alkenes, amines, tertiary alcohols. |
Integration into Advanced Catalytic Systems
Pyrazole derivatives are well-known for their ability to act as ligands in transition metal catalysis. acs.org The unique structure of this compound offers several possibilities for its integration into advanced catalytic systems.
The pyrazole ring itself, with its two nitrogen atoms, can coordinate to metal centers. The ketone group provides an additional potential coordination site, allowing for the formation of bidentate N,O-ligands. Furthermore, the ketone can be readily converted into other functional groups, such as oximes or imines, to create a variety of bidentate or tridentate ligands with different steric and electronic properties.
The iodo group offers a point of attachment for immobilizing the molecule onto a solid support, such as a polymer or silica (B1680970) gel. This would allow for the development of heterogeneous catalysts that can be easily recovered and recycled. Alternatively, the iodo group could be used to incorporate the molecule into larger, well-defined catalytic architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Design of Next-Generation Ligands for Transition Metal Catalysis
The pyrazole moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.net The nitrogen atoms of the pyrazole ring in this compound can act as effective coordination sites. The presence of the ketone group in the propan-2-one substituent offers an additional coordination point, potentially allowing for bidentate chelation. This chelation can enhance the stability and influence the catalytic activity of the resulting metal complexes.
Future research could focus on synthesizing a library of transition metal complexes with this pyrazole-ketone as a ligand. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyrazole ring. The iodine atom at the 4-position is particularly noteworthy as it can be readily replaced via cross-coupling reactions, allowing for the introduction of a wide range of functional groups. rsc.orgresearchgate.net This would enable the systematic investigation of ligand effects on the efficiency and selectivity of catalytic transformations such as C-C and C-heteroatom bond formation.
Table 1: Potential Transition Metal Complexes and Their Catalytic Applications
| Transition Metal | Potential Ligand Coordination | Potential Catalytic Applications |
| Palladium (Pd) | N, O-bidentate | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium (Rh) | N, O-bidentate | Hydroformylation, hydrogenation |
| Copper (Cu) | N, O-bidentate | Click chemistry, oxidation reactions |
| Iron (Fe) | N, O-bidentate | C-H activation, oxidation |
Application in Organocatalysis
The field of organocatalysis has seen exponential growth, offering a metal-free alternative to traditional catalysis. researchgate.net Pyrazole derivatives have been successfully employed as organocatalysts, particularly in asymmetric synthesis. rsc.orgnih.govmjcce.org.mk The this compound scaffold can be envisioned as a precursor to novel chiral organocatalysts.
The ketone functionality can be utilized for the introduction of chiral moieties, for instance, through asymmetric reduction or by condensation with chiral amines to form enamines or imines. These chiral derivatives could then be evaluated as catalysts in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The pyrazole ring itself can participate in hydrogen bonding interactions, which can be crucial for stereocontrol in organocatalytic reactions.
Design of Next-Generation Chemical Scaffolds Based on the Pyrazole-Ketone Framework
The pyrazole scaffold is a key component in numerous approved drugs, highlighting its significance in drug discovery. nih.govtandfonline.commdpi.com The unique substitution pattern of this compound makes it an attractive starting point for the development of new chemical scaffolds with potential biological activity.
The reactivity of the iodine atom allows for the facile introduction of diverse substituents at the 4-position of the pyrazole ring through established cross-coupling methodologies. This enables the exploration of the structure-activity relationship (SAR) by systematically varying the steric and electronic properties of this position. Furthermore, the ketone group can be derivatized to introduce a wide array of functional groups, leading to the generation of novel pyrazole-based compounds with diverse three-dimensional structures. These new scaffolds could be screened for a range of biological activities, including as kinase inhibitors, antibacterial agents, or anti-inflammatory compounds. nih.govmdpi.com
Computational Insights for Rational Design and Discovery in Organic Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and guiding experimental work. researchgate.netnih.govnih.gov DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.
By performing DFT calculations, researchers can predict the preferred coordination modes of this molecule as a ligand, the stability of its metal complexes, and the energy barriers of potential catalytic cycles. researchgate.net This information can aid in the rational design of more efficient catalysts. In the context of organocatalysis, computational studies can help in understanding the mechanism of stereocontrol and in designing new chiral catalysts with improved enantioselectivity.
For the design of new chemical scaffolds, molecular docking simulations can be employed to predict the binding affinity of newly designed pyrazole derivatives to specific biological targets. researchgate.net This computational screening can help prioritize the synthesis of compounds with the highest potential for biological activity, thereby accelerating the drug discovery process.
Table 2: Key Computational Parameters for Investigation
| Computational Method | Property to be Investigated | Application |
| DFT | Optimized geometry, electronic structure (HOMO/LUMO), reaction energies | Rational design of ligands and catalysts |
| TD-DFT | UV-Vis absorption spectra | Characterization of electronic transitions |
| Molecular Docking | Binding affinity and mode to biological targets | Virtual screening for drug discovery |
| QTAIM | Nature of chemical bonds and non-covalent interactions | Understanding ligand-metal and catalyst-substrate interactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one, and what challenges are associated with introducing the iodo substituent?
- Methodological Answer : The synthesis typically involves constructing the pyrazole ring followed by functionalization. A common approach includes cyclocondensation of hydrazines with diketones or β-ketoesters to form the pyrazole core. Introducing iodine at the 4-position may require electrophilic iodination (e.g., using I₂ with oxidizing agents like HIO₃) or halogen exchange from bromo precursors via Finkelstein-type reactions. Challenges include regioselectivity (avoiding multiple iodination sites) and steric hindrance due to the methyl group at position 3. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound, and how can data contradictions be resolved?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments and confirms substitution patterns. The methyl group (3-position) and acetone moiety (propan-2-one) produce distinct singlets.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-I (~500 cm⁻¹) stretches.
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-I bond ~2.09 Å). Use SHELX software for refinement .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 292.9884).
- Data Contradictions : Cross-validate with multiple techniques (e.g., crystallography vs. NMR) and consider dynamic effects (e.g., tautomerism in solution) .
Q. How does the iodo substituent influence the compound’s stability under varying pH and storage conditions?
- Methodological Answer : The C-I bond’s susceptibility to hydrolysis under acidic/basic conditions requires stability testing. Store the compound in inert atmospheres (N₂/Ar) at –20°C, shielded from light to prevent photodehalogenation. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust reaction pH to neutral during synthesis to avoid premature deiodination .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of substituents in the pyrazole ring?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., –NO₂) to favor iodination at the 4-position. Alternatively, pre-functionalize the pyrazole core via Sonogashira coupling before introducing the methyl group. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV) to assess electrophilicity. Use B3LYP/6-311++G(d,p) basis sets for accuracy .
- Multiwfn Software : Analyze electron localization function (ELF) and Laplacian of electron density (∇²ρ) to map nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulate solvation effects on stability (e.g., in DMSO vs. water) .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound, considering its structural analogs?
- Methodological Answer : Based on pyrazole derivatives’ known anticancer/antimicrobial activities:
- Antiproliferative Assays : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Test kinase inhibition (e.g., EGFR) via fluorescence-based assays.
- Antimicrobial Screening : Disk diffusion against S. aureus and E. coli (MIC values).
- Compare results with bromo/methyl analogs to establish SAR .
Q. How can kinetic and isotopic labeling studies elucidate the mechanism of iodine participation in cross-coupling reactions?
- Methodological Answer : Use ¹²⁵I isotopic tracing to track iodine in Suzuki-Miyaura couplings. Monitor reaction kinetics via stopped-flow UV-Vis spectroscopy. Compare activation energies (Eₐ) for C-I vs. C-Br bonds. Computational studies (DFT) identify transition states, while Hammett plots correlate substituent effects with reaction rates .
Q. What are common pitfalls in the crystallization of iodinated pyrazole derivatives, and how can they be mitigated?
- Methodological Answer : Challenges include poor crystal growth due to heavy atom effects (I) and solvent inclusion. Mitigation strategies:
- Use slow evaporation (e.g., hexane/EtOAc mixtures).
- Employ seeding techniques with isomorphic crystals.
- Optimize supersaturation via gradient cooling (ΔT = 0.1°C/hour).
- Refine data with SHELXL to resolve disorder .
Q. How does the position of iodine and methyl groups on the pyrazole ring influence the compound’s interaction with biological targets?
- Methodological Answer : The 4-iodo group enhances lipophilicity (logP ~2.8) and π-stacking with aromatic residues (e.g., Tyr in kinases). The 3-methyl group induces steric hindrance, reducing off-target binding. Docking studies (AutoDock Vina) show binding affinity differences (>2 kcal/mol) compared to des-iodo analogs. Validate with mutagenesis (e.g., Ala-scanning of target proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
